molecular formula C9H6F4O B070170 Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) CAS No. 186297-56-3

Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI)

Cat. No.: B070170
CAS No.: 186297-56-3
M. Wt: 206.14 g/mol
InChI Key: WOXTWIBVCMHTSZ-UHFFFAOYSA-N
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Description

Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of a fluoro group and a trifluoromethyl group attached to a phenyl ring, with an ethanone moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the biological activity and potential therapeutic applications of this compound.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) is an important aspect of pharmacology . Factors such as temperature, pH, and the presence of other molecules can significantly affect the activity of a compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) typically involves the oxidation of 2-fluoro-4-(trifluoromethyl)ethylbenzene. One common method includes the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The use of catalysts and advanced purification techniques further enhances the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4’-Trifluoromethylacetophenone: Similar structure but lacks the fluoro group.

    2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a ketone group.

    1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol: The ketone group is reduced to an alcohol.

Uniqueness

Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical properties such as high electronegativity, stability, and lipophilicity. These properties make it particularly valuable in the synthesis of pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

2-fluoro-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXTWIBVCMHTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CF)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623096
Record name 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186297-56-3
Record name 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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